Neocarazostatin B

Description

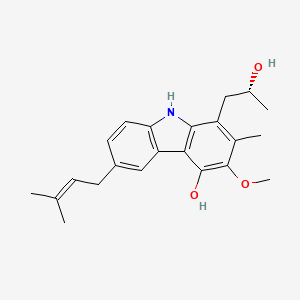

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27NO3 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

1-[(2R)-2-hydroxypropyl]-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |

InChI |

InChI=1S/C22H27NO3/c1-12(2)6-7-15-8-9-18-17(11-15)19-20(23-18)16(10-13(3)24)14(4)22(26-5)21(19)25/h6,8-9,11,13,23-25H,7,10H2,1-5H3/t13-/m1/s1 |

InChI Key |

SDXRDEAECLPZHL-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C[C@@H](C)O |

Canonical SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |

Synonyms |

neocarazostatin B |

Origin of Product |

United States |

Discovery and Natural Occurrence

Isolation from Microbial Sources (e.g., Streptomyces species)

Neocarazostatin B is a secondary metabolite produced by actinomycetes, specifically from species belonging to the genus Streptomyces. These soil-dwelling bacteria are renowned for their ability to synthesize a wide array of structurally diverse and biologically active compounds. The initial isolation of this compound, along with its congeners Neocarazostatin A and C, was from the culture broth of Streptomyces sp. strain GP 38.

Historical Context of Discovery

The discovery of this compound dates back to 1991, when a group of researchers led by Kato and his colleagues were screening for novel free radical scavengers from microbial sources. Their investigation led to the isolation and characterization of the Neocarazostatins from the aforementioned Streptomyces strain. This discovery was significant as it introduced a new series of carbazole (B46965) alkaloids with potential antioxidant properties.

Structural Relationship to Related Carbazole Alkaloids

This compound belongs to a larger family of carbazole alkaloids and shares a core structural framework with several other related compounds. Understanding these structural relationships is crucial for comprehending their biosynthetic pathways and potential biological activities.

Neocarazostatins A and C: this compound is intrinsically linked to its closest relatives, Neocarazostatin A and C. Biosynthetically, this compound is the direct precursor to Neocarazostatin A. The conversion is facilitated by a hydroxylation reaction, where a hydroxyl group is added to the this compound molecule to yield Neocarazostatin A. Neocarazostatin C is another closely related analogue isolated from the same microbial source, differing in the side chain attached to the carbazole nucleus.

Carquinostatins: A significant chemical relationship exists between this compound and the Carquinostatin family, particularly Carquinostatin A. It has been demonstrated that this compound can be chemically transformed into Carquinostatin A. This conversion highlights the close structural similarity and potential shared biosynthetic origins between these two groups of carbazole alkaloids.

Carbazomycins: The Carbazomycins represent another class of carbazole alkaloids isolated from Streptomyces. While they share the fundamental carbazole core, there are distinct structural differences when compared to the Neocarazostatin family. The primary distinctions lie in the substitution patterns on the carbazole ring system. For instance, Carbazomycins A and B feature methoxy and hydroxyl groups at different positions compared to the Neocarazostatins. Furthermore, the nature and complexity of the side chains attached to the carbazole nucleus differ significantly between the two families.

Structural Comparison of Related Carbazole Alkaloids

To visually represent the structural relationships discussed, the following table outlines the key features of this compound and its related compounds.

| Compound | Core Structure | Key Substituents and Side Chains |

| This compound | Carbazole | Specific alkyl and hydroxyl groups on the carbazole ring. |

| Neocarazostatin A | Carbazole | Identical to this compound with an additional hydroxyl group. |

| Neocarazostatin C | Carbazole | Differs from this compound in the nature of the side chain. |

| Carquinostatin A | Carbazole | Features a quinone moiety, can be derived from this compound. |

| Carbazomycin B | Carbazole | Different substitution pattern of methoxy and hydroxyl groups compared to Neocarazostatins. |

Chemical Synthesis and Structural Elucidation Methodologies

Total Synthetic Approaches to Neocarazostatin B

The total synthesis of this compound has been accomplished through both racemic and enantioselective routes, with transition-metal catalysis playing a central role.

Iron-mediated coupling reactions are pivotal for constructing the carbazole (B46965) framework of this compound and other related alkaloids. clockss.orgarkat-usa.org The initial total synthesis of (±)-neocarazostatin B utilized an iron-mediated oxidative cyclization. jst.go.jprsc.org This strategy involves a one-pot reaction combining C-C and C-N bond formation. clockss.org An arylamine is coupled with a cyclohexadiene derivative in the presence of an iron complex salt in acetonitrile, with air acting as the oxidant. rsc.orgclockss.org This reaction proceeds over several days at room temperature to form a tricarbonyl(η4-4a,9a-dihydro-9H-carbazole)iron complex. clockss.org Subsequent demetalation and aromatization yield the desired carbazole scaffold. clockss.orgarkat-usa.org This method has been successfully applied to the synthesis of numerous carbazole alkaloids, including Carquinostatin A and Lavanduquinocin. clockss.orgarkat-usa.org

Nickel-mediated coupling reactions are instrumental in introducing the C6-prenyl side chain characteristic of this compound. arkat-usa.orgvanderbilt.edu Following the construction of the carbazole core and subsequent regioselective bromination at the C6 position, the resulting 6-bromocarbazole intermediate is subjected to a nickel-mediated coupling. clockss.orgvanderbilt.edu The reaction employs a dimeric π-prenylnickel bromide complex, which is prepared by treating prenyl bromide with nickeltetracarbonyl. clockss.org The coupling of the 6-bromocarbazole with this nickel complex in a solvent like N,N-dimethylformamide (DMF) affords the 6-prenylcarbazole, the direct precursor to this compound. rsc.orgclockss.org This specific nickel-mediated prenylation has also been a key step in the total synthesis of Carquinostatin A. vanderbilt.edu

Table 1: Key Synthetic Steps in the Total Synthesis of this compound

| Step | Description | Reagents and Conditions | Reference |

|---|---|---|---|

| Carbazole Formation | Iron-mediated oxidative coupling of an arylamine and a cyclohexadiene derivative. | Iron complex salt, acetonitrile, air, room temperature, 7 days. | clockss.orgarkat-usa.org |

| Aromatization | Demetalation of the iron complex followed by dehydrogenation to form the carbazole ring. | 1. Trimethylamine N-oxide (Me3NO), acetone. 2. 10% Palladium on carbon (Pd/C), o-xylene, 145 °C. | clockss.org |

| Bromination | Regioselective bromination at the C-6 position of the carbazole nucleus. | N-Bromosuccinimide (NBS), carbon tetrachloride (CCl4), reflux. | clockss.org |

| Prenylation | Nickel-mediated coupling to introduce the prenyl group at the C-6 position. | Dimeric π-prenylnickel bromide complex, N,N-dimethylformamide (DMF), 65 °C. | rsc.orgclockss.org |

| Final Reduction (Enantioselective) | Reduction of a carbonyl group to the secondary alcohol of this compound. | Lithium aluminium hydride (LiAlH4), diethyl ether (Et2O), 25 °C. | rsc.org |

Synthetic Strategies for General Carbazole Derivatives

The carbazole core is a common motif in many biologically active compounds, leading to the development of numerous synthetic strategies. ijpsjournal.com Traditional methods include the Borsche–Drechsel cyclization, which involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones, and the Graebe–Ullmann reaction, where an N-phenyl-1,2-diaminobenzene is converted to a carbazole via diazotization and thermal extrusion of nitrogen. ijpsjournal.comtandfonline.com

Modern methods often rely on metal catalysis. wisdomlib.org Palladium-catalyzed reactions, such as Buchwald-Hartwig amination followed by an intramolecular direct arylation, allow for the one-pot synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes. ijpsjournal.comorganic-chemistry.org Copper-catalyzed double C-N coupling reactions of 2,2'-dibromobiphenyls with various amines also provide an efficient route to carbazole derivatives. ijpsjournal.comorganic-chemistry.org Other innovative strategies include metal-free annulations of indoles with ketones and nitroolefins promoted by ammonium (B1175870) iodide, and cyclizations of biaryl azides using rhodium catalysts. organic-chemistry.org

Table 2: Selected Synthetic Methodologies for Carbazole Derivatives

| Method | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Borsche–Drechsel Cyclization | Acid-catalyzed cyclization of cyclohexanone arylhydrazones. | Acid catalyst (e.g., H2SO4). | ijpsjournal.comtandfonline.com |

| Graebe–Ullmann Reaction | Diazotization of N-phenyl-o-phenylenediamine followed by thermal cyclization. | NaNO2, acid; heat. | ijpsjournal.comtandfonline.com |

| Palladium-Catalyzed Tandem Reaction | Sequential intermolecular amination and intramolecular direct arylation. | Palladium catalyst (e.g., Pd(OAc)2). | ijpsjournal.comorganic-chemistry.org |

| Copper-Catalyzed C-N Coupling | Double amination of 2,2'-dihalobiphenyls. | Copper catalyst. | ijpsjournal.comorganic-chemistry.org |

| Rhodium-Catalyzed Cyclization | Cyclization of substituted biaryl azides. | Rhodium catalyst (e.g., Rh2(OCOC3F7)4). | organic-chemistry.org |

Absolute Configuration Determination Methodologies

The absolute configuration of this compound was definitively established as (R) during its first enantioselective total synthesis. rsc.org This determination was achieved through a combination of three independent methods, providing unambiguous proof. rsc.orgresearchgate.net

First, the absolute stereochemistry of a key intermediate, the 6-bromocarbazole precursor 14, was determined by single-crystal X-ray analysis. rsc.org This provided a solid structural anchor for the stereocenter that is retained throughout the rest of the synthesis.

Second, the synthesized (R)-(−)-neocarazostatin B was chemically correlated with another natural product, Carquinostatin A. rsc.org This was accomplished by oxidizing the synthesized this compound using cerium(IV) ammonium nitrate (B79036) to yield Carquinostatin A. rsc.org The resulting molecule was then converted to its (R,R)-Mosher ester by reaction with (S)-(+)-MTPA chloride. The properties of this ester matched those of the known (R)-Mosher ester of natural Carquinostatin A, confirming the identical absolute configuration. rsc.org

Finally, the specific rotation value of the synthesized enantiopure this compound was compared with known data, further corroborating the assignment. rsc.org

Biological Activities and Molecular Mechanisms

Antioxidant Activity

Neocarazostatin B exhibits potent antioxidant properties through various mechanisms, including direct free radical scavenging and the inhibition of lipid peroxidation, which contribute to its neuroprotective effects against oxidative damage.

This compound, along with its structural analogs Neocarazostatin A and C, is recognized as a novel free radical scavenger. jst.go.jpnih.gov These compounds, isolated from microorganisms, have shown potential in combating oxidative stress. researchgate.net The carbazole (B46965) structure is a key feature found in many natural alkaloids with antioxidant capabilities. researchgate.net The free radical scavenging activity of these compounds is a crucial aspect of their antioxidant potential. researchgate.net

Neocarazostatins, including this compound, have demonstrated strong inhibitory effects on lipid peroxidation induced by free radicals. tci-thaijo.org Specifically, in studies using rat brain homogenates, this compound showed significant inhibition of lipid peroxidation. tci-thaijo.orgacs.org Its efficacy in this regard has been noted to be considerably higher than some well-known free radical scavengers. acs.orguclan.ac.uk For instance, this compound exhibited an ED50 of 0.370 µM for the inhibition of lipid peroxidation in rat brain homogenate. acs.org

| Compound | Biological System | Activity | ED50 Value (µM) |

| This compound | Rat brain homogenate | Inhibition of lipid peroxidation | 0.370 acs.org |

| Neocarazostatin A | Rat brain homogenate | Inhibition of lipid peroxidation | 0.509 acs.org |

| Neocarazostatin C | Rat brain homogenate | Inhibition of lipid peroxidation | 0.390 acs.org |

| Flunarizine | Rat brain homogenate | Inhibition of lipid peroxidation | 55.0 acs.org |

A group of bacterial carbazoles, including Neocarazostatins A, B, and C, have shown promise as antioxidants for protecting neuronal cells from oxidative damage caused by free radicals. tci-thaijo.orgnih.govresearchgate.net By inhibiting lipid peroxidation, neocarazostatins can prevent glutamate-induced neurotoxicity in nerve cells, with effective concentrations observed at the nanomolar level. researchgate.net This protective action highlights their potential as lead compounds for developing drugs against diseases initiated by oxygen-derived free radicals. researchgate.net

Antiproliferative and Anticancer Activities (in vitro/preclinical focus)

This compound has been investigated for its potential as an antiproliferative agent, demonstrating effects on cell cycle progression and the induction of programmed cell death in cancer cell lines.

In preclinical studies, carbazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. researchgate.netresearchgate.net This arrest is a common mechanism for antiproliferative agents to halt the growth of cancer cells. nih.govmdpi.commedchemexpress.com The disruption of the mitotic spindle is a key event that can lead to G2/M arrest. nih.gov While specific data on this compound's induction of polyploid cells and micronucleation is not detailed in the provided results, the broader class of carbazole compounds it belongs to is known to exert such cellular effects.

The induction of apoptosis is a critical mechanism for many anticancer agents. nih.govnih.gov DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can trigger apoptosis. mdpi.comsmw.chplos.org Genotoxic agents can induce DSBs either directly or indirectly as a result of DNA repair processes on other forms of DNA damage. nih.gov The formation of DSBs is often a common ultimate trigger for apoptosis. nih.gov While the direct action of this compound on inducing DSBs and apoptosis is an area of ongoing research, its classification as a carbazole alkaloid with antiproliferative properties suggests a potential role in these processes. researchgate.net

Investigation of Other Pharmacological Targets (preclinical/in silico focus)

The structural framework of this compound, being a carbazole alkaloid derived from tryptophan, suggests a potential interaction with serotonergic pathways. researchgate.netrsc.org Tryptamines, which are simple indole (B1671886) alkaloids also derived from tryptophan, are known to exhibit psychotropic activity through the modulation of serotonin (B10506) receptors. researchgate.netresearchgate.netresearchgate.net

While direct studies on this compound's affinity for specific serotonin receptors like 5-HT1B are not extensively detailed in the available literature, computational studies have explored the broader class of carbazole derivatives as inhibitors of the human serotonin transporter (hSERT). researchgate.netnih.gov The hSERT protein is a key regulator of serotonin levels in the synaptic cleft and a primary target for antidepressant medications. researchgate.netnih.gov In silico docking and molecular dynamics simulations have shown that certain carbazole analogues can bind potently to both the central (competitive) and allosteric sites of hSERT. researchgate.netnih.gov This dual-binding potential suggests that carbazole scaffolds could serve as a basis for developing novel hSERT modulators with potentially improved efficacy. researchgate.net

Structurally related to carbazoles are the carbolines, particularly β-carbolines, which are also indole alkaloids. wikipedia.orgcore.ac.ukdrugbank.com This class of compounds is well-documented for its ability to inhibit monoamine oxidase (MAO) enzymes. wikipedia.orgfrontiersin.orgnih.gov MAO-A and MAO-B are crucial enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.comnih.gov

β-Carbolines such as harman (B1672943) and norharman, found in various plants and foods, act as potent, reversible, and competitive inhibitors of MAO, with a particular selectivity for the MAO-A isoform. acs.orgnih.govmdpi.com For example, harmine (B1663883) and harmaline (B1672942) are effective MAO-A inhibitors with Ki values in the nanomolar range. nih.gov The inhibition of MAO-A reduces the breakdown of serotonin, which is a mechanism of action for several antidepressant drugs. wikipedia.orgmdpi.com Given the structural similarity between the carbazole and carboline skeletons, the potential for MAO inhibition is a relevant area of pharmacological investigation for compounds like this compound. core.ac.ukdrugbank.com

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound is intrinsically linked to its chemical structure, and modifications to this structure can significantly alter its efficacy. A prime example of this is its relationship with Neocarazostatin A.

O-modification (Hydroxylation): this compound serves as the direct precursor to Neocarazostatin A. This transformation involves a specific O-modification: the hydroxylation at the C-11 position of the this compound molecule. nih.gov This reaction is catalyzed by the P450 hydroxylase enzyme NzsA. nih.govnih.gov Studies have shown that Neocarazostatin A exhibits potent antioxidant activity, with lower IC50 values for inhibiting lipid peroxidation compared to standard free radical scavengers. acs.orgacs.org This indicates that the addition of the hydroxyl group at C-11 enhances its free-radical scavenging capability.

General SAR Insights from Related Compounds: Studies on the related carbazole alkaloid, carazostatin (B1668301), provide further insight into the structure-activity relationships. Research on the free-radical scavenging activities of carazostatin and its derivatives demonstrated that:

O-modified derivatives (where hydroxyl groups were modified) retained considerable inhibitory activity against lipid peroxidation. jst.go.jpresearchgate.net

N,O-dimethyl derivatives , in contrast, did not suppress peroxidation. jst.go.jpresearchgate.net

These findings suggest that the presence of a free hydroxyl group on the carbazole nucleus is crucial for the antioxidant activity of this class of compounds. Methylation of this functional group appears to abolish the activity, highlighting the importance of the specific substitution pattern on the carbazole skeleton for biological efficacy. jst.go.jpresearchgate.net

Data Tables

Table 1: Pharmacological Targets of Carbazole and Related Alkaloids This table is based on preclinical and in silico data for the general class of compounds.

| Target | Alkaloid Class | Observed Effect | Potential Implication | Reference(s) |

| Telomerase | Carbazoles | Inhibition | Anticancer | wikipedia.orgacs.org |

| Serotonin Transporter (hSERT) | Carbazoles | Competitive & Allosteric Inhibition (in silico) | Modulation of Serotonergic System | researchgate.netnih.gov |

| Monoamine Oxidase A (MAO-A) | β-Carbolines | Reversible, Competitive Inhibition | Antidepressant-like | wikipedia.orgnih.govmdpi.com |

Table 2: Structure-Activity Relationship (SAR) of this compound and Related Compounds

| Compound/Derivative | Structural Modification | Impact on Biological Activity | Reference(s) |

| Neocarazostatin A | Hydroxylation of this compound at C-11 | Potent antioxidant and free-radical scavenger | nih.govacs.orgacs.org |

| O-modified carazostatin | Modification of hydroxyl group | Retained considerable free-radical scavenging activity | jst.go.jpresearchgate.net |

| N,O-dimethyl carazostatin | Methylation of nitrogen and oxygen | Abolished free-radical scavenging activity | jst.go.jpresearchgate.net |

Advanced Research Methodologies and in Silico Studies

Genome Mining and Bioinformatics for Biosynthetic Potential

The investigation into Neocarazostatin B's formation begins at the genetic level. Scientists have successfully identified the biosynthetic gene cluster (BGC) responsible for producing the closely related Neocarazostatin A in Streptomyces sp. MA37 through genome mining and subsequent gene inactivation. biorxiv.orgresearchgate.net This cluster, designated nzs, contains the genetic blueprint for the enzymes that construct the carbazole (B46965) core and tailor it.

Bioinformatics analyses have been crucial in predicting the functions of the genes within this cluster. For instance, the nzs cluster was found to encode key enzymes such as a P450 hydroxylase (NzsA), a phytoene (B131915) synthase-like prenyltransferase (NzsG), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme (NzsH), a free-standing acyl carrier protein (NzsE), and a β-ketoacyl-ACP synthase (KAS) III (NzsF). biorxiv.orgresearchgate.net The identification of these genes provides a roadmap for understanding the step-by-step assembly of the neocarazostatin molecule.

Further bioinformatics surveys have revealed that gene clusters homologous to the nzs cluster are conserved across a range of bacteria. researchgate.netajol.info Homologues of nzsH, nzsI, and nzsJ are found in various microorganisms, including other Gram-positive actinomycetes like Streptomyces cattleya, the Gram-negative myxobacterium Sorangium cellulosum, and even cyanobacteria. researchgate.netajol.info This widespread distribution suggests an untapped potential for the discovery of new carbazole-type metabolites from diverse natural sources. nih.gov The synergy between genome mining, metabolomics, and bioinformatics has been highlighted as a powerful strategy for uncovering novel carbazole alkaloids and their corresponding BGCs. researchgate.net

Genetic Manipulation and Gene Inactivation Studies

To validate the predicted functions of genes within the nzs cluster, researchers have employed genetic manipulation techniques, most notably gene knockout experiments. These studies involve deleting or inactivating a specific gene to observe the effect on metabolite production.

Experiments have shown that inactivating the genes nzsH, nzsI, and nzsJ is essential for the biosynthesis of Neocarazostatin A, as their knockout mutants completely abolish production. ajol.infomdpi.comnih.gov This confirms their critical roles in assembling the fundamental carbazole skeleton. mdpi.comnih.gov Similarly, the inactivation of nzsF, which is believed to be involved in creating the 3-hydroxybutyl starting unit, also resulted in a mutant strain that could not produce Neocarazostatin A.

Interestingly, these genetic studies can also lead to unexpected discoveries. For example, the knockout of a regulatory gene, accJ, in a separate but related biosynthetic gene cluster in Streptomyces sp. MA37, led to a dramatic 330-fold increase in the production of other metabolites, showcasing the complex regulatory networks that control natural product biosynthesis.

In Vitro Enzymatic Reconstitution and Characterization

Moving from the genetic blueprint to the functional machinery, scientists have used in vitro enzymatic reconstitution to dissect the precise chemical reactions in the this compound biosynthetic pathway. This involves isolating the specific enzymes and combining them in a test tube with their predicted substrates to observe the resulting chemical transformations.

The functions of several key enzymes in the neocarazostatin pathway have been confirmed through this method:

NzsH : This ThDP-dependent enzyme has been shown to catalyze an acyloin coupling reaction between indole-3-pyruvate and pyruvate (B1213749), a crucial first step in forming the carbazole's "A" ring. mdpi.com

NzsJ and NzsI : These two unusual enzymes, a FabH-like KAS III and an aromatase/cyclase homolog respectively, work together to assemble the A ring moiety of the carbazole structure. nih.gov Bioinformatics analysis suggests they were recruited from the type II polyketide synthase (PKS II) assembly line. nih.gov

NzsE and NzsF : The biosynthesis of the C4 alkyl side chain has been successfully reconstituted in vitro. NzsE, a free-standing acyl carrier protein (ACP), and NzsF, a KAS III homolog, form a specific pair that catalyzes the condensation of acetyl-CoA and malonyl-NzsE to generate acetoacetyl-NzsE.

NzsA : This P450 hydroxylase is responsible for the final tailoring step that converts this compound into Neocarazostatin A by installing a hydroxyl group at the C-11 position. biorxiv.orgresearchgate.net

These reconstitution studies, often coupled with isotopic labeling, have provided definitive evidence for the proposed biosynthetic pathway and the specific roles of its constituent enzymes. researchgate.net

Spectroscopic and Chromatographic Methodologies for Metabolite Analysis

The analysis and characterization of the small quantities of intermediates and products from genetic and enzymatic studies rely heavily on sensitive analytical techniques.

High-Performance Liquid Chromatography (HPLC) is ubiquitously used to separate and detect the various compounds present in fermentation broths and in vitro reaction mixtures. nih.govmdpi.com Researchers use specific HPLC conditions, including C18 columns with gradient elution systems (e.g., water/acetonitrile with formic acid), to resolve complex mixtures and monitor the appearance of new metabolic products. nih.gov

Mass Spectrometry (MS) , particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), is indispensable for determining the precise molecular formula of the isolated compounds. mdpi.com Tandem MS (MS/MS) is further used to analyze fragmentation patterns, which helps in the structural elucidation of novel intermediates. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the ultimate confirmation of chemical structures. A full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, has been employed to definitively characterize the structures of biosynthetic intermediates and final products isolated from these studies. ajol.infomdpi.com

| Methodology | Application in this compound Research | References |

| HPLC | Separation and quantification of neocarazostatins and biosynthetic intermediates from culture extracts and enzymatic assays. | nih.gov, mdpi.com,, |

| HR-ESIMS | Accurate mass determination for molecular formula confirmation of novel metabolites. | mdpi.com,, |

| NMR (¹H, ¹³C, 2D) | Complete structural elucidation of isolated biosynthetic intermediates and final products. | mdpi.com,, ajol.info |

Computational Chemistry and Molecular Modeling

In silico techniques provide powerful tools to complement experimental findings, offering insights into reaction mechanisms and potential biological interactions.

Molecular Docking Studies (e.g., against protein targets like tubulin, serotonin (B10506) transporters)

While this compound has been identified as a potential lead compound for drug development, specific molecular docking studies focusing solely on this compound against protein targets such as tubulin and serotonin transporters are not extensively reported in the available literature. nih.gov However, the broader class of carbazole alkaloids is actively being investigated. For example, molecular docking studies on newly synthesized pyrrolidinyl-carbazole derivatives have indicated that these related compounds occupy the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, other studies have used docking to rationalize the interaction of different carbazole derivatives with the serotonin transporter (SERT). These computational analyses on related molecules suggest plausible binding modes and targets for carbazole alkaloids, providing a foundation for future in silico studies that could be specifically applied to this compound.

Density-Functional Theory (DFT) Calculations in Biosynthesis

Density-Functional Theory (DFT) calculations have been applied to investigate the energetics of the neocarazostatin biosynthetic pathway. These computational methods have been used to confirm that certain proposed intermediates in the pathway are energetically less stable than their rearranged products. biorxiv.org For example, DFT calculations supported the hypothesis that an α-ketol rearrangement of an unstable intermediate is a spontaneous and favorable process, which aligns with experimental observations where the initial product is not detected. nih.gov This use of DFT provides a theoretical underpinning for the complex, multi-step enzymatic reactions that have been observed experimentally.

Preclinical Research Models and Translational Potential

In Vitro Cellular Models (e.g., Cancer Cell Lines, Rat Brain Homogenates)

The preclinical evaluation of Neocarazostatin B, often alongside its structural analogs Neocarazostatin A and C, has primarily centered on its antioxidant properties in in vitro models. A significant area of this research involves its effect on lipid peroxidation in rat brain homogenates, which serves as a model for neuroprotection against oxidative stress.

Neocarazostatins A, B, and C, isolated from Streptomyces strain GP38, have demonstrated notable inhibitory effects on lipid peroxidation induced by free radicals in rat brain homogenates. tci-thaijo.orgacs.org In these assays, this compound exhibited potent activity, with a reported ED₅₀ value of 0.370 µM for the inhibition of lipid peroxidation. acs.org This potency is significant when compared to the drug flunarizine, which had an ED₅₀ of 55.0 µM in the same system. acs.org This strong inhibitory effect highlights the compound's potential as a powerful free-radical scavenger. tci-thaijo.orgacs.org The antioxidant activity of this compound and related compounds from microbial sources suggests they are promising candidates for developing drugs to combat diseases initiated by oxygen-derived free radicals. researchgate.netacs.orgsci-hub.se

While specific data on this compound's activity against cancer cell lines is not extensively detailed in the provided research, the broader class of carbazole (B46965) alkaloids has been investigated for antiproliferative properties. For instance, other carbazole derivatives have been tested against various cancer cell lines, including those for breast cancer, melanoma, and colon cancer, showing a range of cytotoxic activities. researchgate.netnih.govnih.govmdpi.com These studies on related compounds underscore the potential of the carbazole scaffold in anticancer research, though further investigation is required to determine the specific efficacy of this compound in these models.

| Compound | ED₅₀ in Rat Brain Homogenate Lipid Peroxidation Assay (µM) | Reference |

| This compound | 0.370 | acs.org |

| Neocarazostatin A | 0.509 | acs.org |

| Neocarazostatin C | 0.390 | acs.org |

| Flunarizine (Reference) | 55.0 | acs.org |

Ex Vivo Tissue Models (e.g., Mouse Blood Plasma Lipid Peroxidation)

The antioxidant potential of carbazole compounds has also been assessed using ex vivo models, which provide insights into their activity in a more physiologically relevant context after administration. Research on carbazole derivatives, such as carazostatin (B1668301) and carbazomycin B, has utilized the lipid peroxidation system of mouse blood plasma to evaluate their effects. nih.govjst.go.jp

In these studies, the carbazole compounds and their O-modified derivatives demonstrated strong inhibitory activity against lipid peroxidation in mouse blood plasma following oral administration to the mice. nih.govjst.go.jp This finding is significant as it suggests that these natural carbazoles are bioavailable and can protect tissues from the peroxidative damage caused by free radicals in vivo. nih.govjst.go.jp While these specific studies focused on carazostatin and carbazomycin B, the potent in vitro antioxidant activity of this compound suggests it may have a similar protective effect in ex vivo models, although direct experimental evidence is needed to confirm this. The ability of these related compounds to inhibit lipid peroxidation in plasma highlights the potential of this class of molecules to counteract systemic oxidative stress. nih.govjst.go.jpmdpi.com

In Vivo Animal Models for Investigating General Carbazole Derivatives (e.g., Depression, Alzheimer's disease, Epilepsy, as mentioned in broader context)

While in vivo studies focusing specifically on this compound are limited, the broader class of carbazole derivatives has been extensively investigated in animal models for various central nervous system disorders, demonstrating their significant therapeutic potential. researchgate.net

Depression: N-acyl-carbazole derivatives have been designed and evaluated as antagonists for the 5-HT₇ receptor, a target for treating depression. nih.gov One promising compound from this series showed antidepressant effects in a forced swimming test in an in vivo depression animal model. nih.gov This compound also exhibited a good pharmacokinetic profile and brain penetration, marking it as a strong lead for developing novel antidepressants. nih.gov Other computational studies have explored carbazole analogues as potential modulators of the human serotonin (B10506) transporter (hSERT), which is crucial in the neuropharmacology of depression. nih.govresearchgate.net

Alzheimer's Disease: Carbazole-based compounds have emerged as multifunctional agents for Alzheimer's disease (AD). researchgate.net They have been shown to inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-β (Aβ) peptides, chelate metals, and possess antioxidant properties. researchgate.net One carbazole-based cyanine (B1664457) compound was effective as a theranostic agent, capable of both near-infrared imaging of Aβ species and improving cognitive function in a mouse model of AD. acs.org Another study on 1,2,3,4-tetrahydro-9H-carbazole derivatives found a potent and selective butyrylcholinesterase (BChE) inhibitor that improved memory in a scopolamine-induced dementia model in mice. nih.gov A different carbazole derivative demonstrated encouraging results in a Drosophila melanogaster model of AD by improving lifespan, climbing abilities, and reducing Aβ₄₂ aggregates in the brain. acs.org

Epilepsy: The anticonvulsant properties of carbazole derivatives have also been explored. researchgate.netmdpi.com Certain N-alkyl-carbazoles have shown significant anti-epileptic potential in animal models. mdpi.com In other research, thiadiazolylazetidinonyl carbazole derivatives were synthesized and tested using pentylenetetrazole (PTZ) and maximal electroshock (MES) models, with one compound showing potent anticonvulsant results. frontiersin.org These studies indicate that the carbazole structure is a valuable scaffold for developing new antiepileptic drugs. researchgate.netnih.gov

| Disease Model | Carbazole Derivative Type | Animal Model | Key Findings | Reference(s) |

| Depression | N-acyl-carbazole | Mouse | Antidepressant effect in forced swimming test. | nih.gov |

| Alzheimer's Disease | Carbazole-based cyanine | Mouse | In vivo imaging of Aβ species, amelioration of Aβ and tau pathologies. | acs.org |

| Alzheimer's Disease | 1,2,3,4-tetrahydro-9H-carbazole | Mouse | Memory improvement in scopolamine-induced impairment. | nih.gov |

| Alzheimer's Disease | N,N-dimethylaminoethyl carbazole | Drosophila melanogaster | Improved lifespan and climbing; reduced Aβ₄₂ aggregates. | acs.org |

| Epilepsy | Thiadiazolylazetidinonyl carbazole | Mouse | Potent anticonvulsant activity in PTZ and MES tests. | frontiersin.org |

Potential for Novel Therapeutic Agent Development (Preclinical Focus)

The preclinical data for this compound and its related carbazole alkaloids strongly support their potential for development as novel therapeutic agents. tci-thaijo.orgtci-thaijo.org The primary mechanism underpinning this potential is their potent antioxidant and free-radical scavenging activity. tci-thaijo.orgacs.orgresearchgate.net Diseases initiated or exacerbated by oxygen-derived free radicals, such as neurodegenerative disorders, inflammation, and ischemia, represent promising therapeutic targets for this compound. nih.govarkat-usa.org

The demonstrated ability of this compound to inhibit lipid peroxidation in rat brain homogenates at sub-micromolar concentrations suggests a significant neuroprotective capacity. tci-thaijo.orgacs.org This is particularly relevant for conditions like Alzheimer's disease and cerebral ischemia, where oxidative stress is a key pathological factor. sci-hub.searkat-usa.org The carbazole alkaloids carbazoquinocin C, carbazomadurin A and B, and carquinostatin A, which are structurally related to this compound, are also recognized as antioxidants, reinforcing the therapeutic promise of this chemical class. researchgate.netacs.org

Furthermore, the successful biosynthesis and enzymatic reconstitution of Neocarazostatin A have opened avenues for bioengineering. rsc.orgnih.gov Understanding the biosynthetic pathway, including the roles of specific enzymes like prenyltransferases and hydroxylases, allows for the potential creation of novel Neocarazostatin analogues with improved efficacy or pharmacokinetic properties. rsc.orgnih.gov The versatility of the carbazole nucleus, which has been successfully modified to target various biological pathways in depression, Alzheimer's, and epilepsy, highlights its value as a privileged scaffold in medicinal chemistry. nih.govresearchgate.netfrontiersin.org The collective evidence from in vitro, ex vivo, and broader in vivo studies on carbazoles positions this compound as a compelling lead compound for further preclinical development aimed at treating oxidative stress-related pathologies. tci-thaijo.orgarkat-usa.org

Future Directions and Research Opportunities

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

While the biosynthetic gene cluster (nzs) responsible for the production of the related compound Neocarazostatin A has been identified in Streptomyces sp. MA37, nuances in the biosynthetic pathway of Neocarazostatin B and its enzymatic machinery are still being explored. nih.govnih.gov The biosynthesis of the carbazole (B46965) core is understood to involve several key enzymes whose specific roles and mechanisms are areas of active research. mdpi.com

Initial steps involve the conversion of L-tryptophan to indole-3-pyruvate (IPA). researchgate.net A critical enzyme, NzsH, which is dependent on thiamine (B1217682) diphosphate (B83284) (ThDP), then catalyzes an acyloin condensation reaction between IPA and pyruvate (B1213749). mdpi.comresearchgate.netrsc.org This forms a β-ketoacid intermediate, a crucial step in assembling the carbazole ring. rsc.org

The formation of the C4 alkyl side chain, a characteristic feature of Neocarazostatin A, was previously not well understood. Recent research has shed light on this part of the pathway, identifying three key enzymes: NzsE, NzsF, and a reductase homolog from the fatty acid biosynthesis pathway, MA37-FabG. rsc.org NzsE functions as an acyl carrier protein (ACP), while NzsF, a β-ketoacyl-acyl carrier protein synthase III (KAS III) homolog, facilitates a decarboxylative condensation. rsc.org

Future research will likely focus on fully characterizing the enzymatic steps that differentiate the biosynthesis of this compound from Neocarazostatin A and other related carbazole alkaloids. Unraveling the precise sequence and mechanisms of the tailoring enzymes that modify the carbazole scaffold will be crucial.

| Enzyme | Proposed Function in Neocarazostatin Biosynthesis | Reference |

| NzsD (CqsB7) | Aminotransferase: Converts L-tryptophan to indole-3-pyruvate (IPA). | researchgate.net |

| NzsH (CqsB3) | ThDP-dependent enzyme: Catalyzes acyloin condensation of IPA and pyruvate. | mdpi.comresearchgate.netrsc.org |

| NzsE | Acyl Carrier Protein (ACP): Involved in the C4 alkyl side chain formation. | rsc.org |

| NzsF | β-ketoacyl-ACP synthase (KAS) III: Catalyzes decarboxylative condensation for the side chain. | rsc.org |

| NzsI (CqsB2) | Carbazole Synthase: Catalyzes the cyclization to form the carbazole ring. | mdpi.com |

| NzsA | P450 Hydroxylase: Responsible for the hydroxylation of this compound at the C-11 position to produce Neocarazostatin A. | mdpi.comrsc.orgresearchgate.net |

| NzsG | Phytoene-synthase-like prenyltransferase (PTase): Catalyzes the prenylation of the carbazole nucleus. | nih.gov |

| MA37-FabG | NADPH-dependent reductase: Reduces the 3-keto group of acetoacetyl-NzsE. | rsc.org |

Engineering Biosynthetic Machinery for Novel Analog Production

The growing understanding of the neocarazostatin biosynthetic pathway opens up possibilities for creating novel analogs through biosynthetic engineering. The substrate flexibility of some of the key enzymes can be exploited to generate a library of new carbazole compounds. rsc.org

For instance, the P450 hydroxylase NzsA, which converts this compound to Neocarazostatin A, has been a target for such engineering efforts. mdpi.comresearchgate.netresearchgate.net Studies have shown that while NzsA hydroxylates this compound, it does not act on other carbazole precursors like (R)-streptoverticillin or precarazostatin, indicating a degree of substrate specificity that could potentially be altered. mdpi.com Similarly, the KASIII enzyme NzsF has been shown to accept alternative starter units like propionyl-CoA, leading to the production of modified side chains. researchgate.net

Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, also present a powerful strategy. The use of enzymes like NzsH in biotransformation systems allows for the creation of diverse indole-containing acyloins, which are precursors to various carbazole structures. researchgate.net By feeding synthetic analogs of the native substrates into these enzymatic cascades, it is possible to produce novel carbazole derivatives that may possess enhanced or entirely new biological activities. rsc.orgresearchgate.net

Discovery of Novel Biological Targets and Mechanisms of Action

The primary reported bioactivity of the neocarazostatin family, including this compound, is their ability to act as potent free radical scavengers. rsc.orgtci-thaijo.org This antioxidant property is largely attributed to their carbazole-3,4-quinone structure, which allows them to inhibit lipid peroxidation, as demonstrated in assays using rat brain homogenates. tci-thaijo.orgacs.org This suggests a potential therapeutic role in conditions associated with oxidative stress. mdpi.com

However, the full spectrum of biological targets for this compound is likely broader and remains an area ripe for discovery. Research into related carbazole alkaloids provides clues for potential mechanisms of action. For example, some derivatives of the closely related carazostatin (B1668301) have been explored as potential protease inhibitors. ontosight.ai Furthermore, recent studies on other neuroprotective carbazole alkaloids have shown that they can act by inhibiting ferroptosis, a form of iron-dependent programmed cell death, which is distinct from simple antioxidant activity. researchgate.net

Future research should aim to identify the specific molecular targets of this compound. This could involve affinity chromatography, proteomic profiling, and other target identification technologies. Elucidating these targets will be essential for understanding its mechanism of action and for the rational development of this compound for specific therapeutic applications.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To date, preclinical evaluation of this compound has been somewhat limited. Early studies utilized in vitro models, such as rat brain homogenates, to confirm the compound's ability to inhibit free radical-induced lipid peroxidation. tci-thaijo.org The neuroprotective potential of related carbazole alkaloids has been investigated using cultured neuronal cell lines like HT22, which are used to model cellular neurotoxicity. researchgate.net

For broader applications, more advanced preclinical models are necessary. For instance, in the evaluation of related antibacterial carbazole alkaloids, various cancer cell lines have been employed, including colon (HCT-116), ovarian (A2780), and breast (MCF-7) cancer cells, to assess antiproliferative activity. nih.gov

Rational Design and Synthesis of this compound-Inspired Bioactive Compounds

The unique tricyclic carbazole structure of this compound makes it an attractive scaffold for the rational design and synthesis of new bioactive compounds. Total synthesis of this compound has been achieved, providing a chemical platform for creating derivatives that would be inaccessible through biosynthesis alone. jst.go.jp

Synthetic strategies often involve transition metal-catalyzed coupling reactions to construct the carbazole core. jst.go.jp These chemical synthesis routes allow for precise modifications at various positions of the carbazole nucleus and the side chain. This enables the exploration of structure-activity relationships (SAR), where different functional groups can be introduced to optimize potency, selectivity, and pharmacokinetic properties.

Furthermore, a deeper understanding of the compound's biological targets will fuel more rational design approaches. Once a specific protein target is confirmed, computational modeling and docking studies can be used to design this compound-inspired molecules with improved binding affinity and specificity. This synergistic approach, combining synthetic chemistry with molecular biology, holds the key to translating the promise of this compound into novel therapeutic agents.

Q & A

Q. What are the key enzymatic steps in Neocarazostatin B biosynthesis, and how are they characterized?

this compound biosynthesis involves the ThDP-dependent enzyme NzsH, which catalyzes an acylation reaction between indole-3-pyruvic acid and 2-oxobutyric acid to form a β-ketoacid intermediate. This step is critical for constructing the carbazole core. Substrate specificity studies reveal NzsH exclusively accepts 2-oxobutyric acid, limiting its versatility . Characterization methods include in vitro enzymatic assays, LC-MS analysis of intermediates, and phylogenetic analysis to trace evolutionary divergence from other ThDP-dependent enzymes .

Q. How was the absolute configuration of this compound determined?

The absolute configuration was resolved through enantioselective total synthesis, employing asymmetric catalysis (e.g., chiral auxiliaries or catalysts) to replicate the natural product’s stereochemistry. X-ray crystallography of synthetic intermediates and comparison of optical rotation data with natural isolates were key validation steps .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Standard assays include:

- Neuroprotection assays : Measurement of neuronal cell viability under oxidative stress (e.g., H₂O₂-induced damage) using MTT or Calcein-AM staining.

- Antioxidant activity : DPPH radical scavenging or SOD-like activity assays.

- Enzyme inhibition : 5-lipoxygenase inhibition assays to evaluate anti-inflammatory potential .

Q. How can researchers ensure reproducibility in this compound biosynthesis studies?

Detailed documentation of experimental protocols (e.g., fermentation conditions, extraction solvents, and chromatography parameters) is essential. Adherence to guidelines for reporting methods (e.g., Beilstein Journal of Organic Chemistry standards) ensures transparency. Cross-validation using independent bacterial strains or synthetic analogs is recommended .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, and how are they addressed?

Key challenges include:

- Regioselective prenylation : Achieving site-specific attachment of the prenyl group to the carbazole core. Strategies include using protecting groups or directing moieties.

- Stereochemical control : Asymmetric catalysis or chiral pool synthesis to replicate natural stereocenters.

- Purification : HPLC with chiral columns to separate enantiomers. Czerwonka et al. (2006) demonstrated these steps in their enantioselective synthesis .

Q. How can statistical methods like the false discovery rate (FDR) improve bioactivity data analysis?

FDR control (e.g., Benjamini-Hochberg procedure) is critical in high-throughput screening to minimize false positives. For example, when testing this compound derivatives across multiple targets, FDR-adjusted p-values (e.g., q < 0.05) ensure robust identification of hits. This approach balances sensitivity and specificity better than FWER methods .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

Q. How can NzsH enzyme engineering expand its substrate scope for synthetic applications?

Site-directed mutagenesis targeting the active site (e.g., residues interacting with 2-oxobutyric acid) could broaden substrate acceptance. Structural studies (e.g., X-ray crystallography) guide rational design. Evolutionary analysis of NzsH homologs may also identify mutable regions for directed evolution .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound analogs?

A systematic approach includes:

- Scaffold diversification : Modifying the carbazole core (e.g., halogenation, methylation).

- Side-chain variation : Altering prenyl or hydroxyl groups.

- High-content screening : Combining bioactivity data with molecular docking to prioritize analogs. Kotoda et al. (1997) used similar strategies for carbazomadurin derivatives .

Q. How do biosynthetic gene clusters (BGCs) inform heterologous production of this compound?

BGCs (e.g., from Streptomyces spp.) enable heterologous expression in model hosts like E. coli or S. cerevisiae. Key steps include:

- Cluster identification : Genome mining using antiSMASH or PRISM.

- Pathway refactoring : Codon optimization and promoter engineering.

- Metabolic engineering : Enhancing precursor (e.g., tryptophan, isopentenyl pyrophosphate) availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.